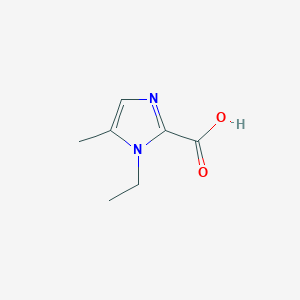![molecular formula C9H8N2O3 B1457723 Ácido 6-metoxi-1H-pirrolo[2,3-b]piridina-3-carboxílico CAS No. 1190317-61-3](/img/structure/B1457723.png)
Ácido 6-metoxi-1H-pirrolo[2,3-b]piridina-3-carboxílico
Descripción general
Descripción
“6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 1699255-68-9 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid”, has been reported in scientific literature . These compounds have been synthesized as part of a strategy to develop potent inhibitors of the fibroblast growth factor receptor (FGFR) .Molecular Structure Analysis
The molecular weight of “6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” is 192.17 . The molecular structure can be viewed using Java or Javascript .Physical and Chemical Properties Analysis
“6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” is a powder at room temperature .Aplicaciones Científicas De Investigación
Terapéutica contra el cáncer: Inhibidores de FGFR
Ácido 6-metoxi-1H-pirrolo[2,3-b]piridina-3-carboxílico: los derivados se han identificado como potentes inhibidores del receptor del factor de crecimiento de fibroblastos (FGFR), que desempeña un papel crucial en varios tipos de tumores . La activación anormal de las vías de señalización de FGFR está asociada con la progresión y el desarrollo de varios cánceres, incluidos el cáncer de mama, pulmón, próstata, vejiga e hígado. Orientar los FGFR representa una estrategia atractiva para la terapia del cáncer, y los derivados de este compuesto han mostrado resultados prometedores en la inhibición de la proliferación de células cancerosas e inducción de la apoptosis .
Actividad antiproliferativa contra células Hep3B
Los estudios han desarrollado derivados de 6-metoxi-1H-pirrolo[2,3-b]piridina como inhibidores de FGFR4 con potente actividad antiproliferativa contra células Hep3B, una línea celular de carcinoma hepatocelular. Esto sugiere aplicaciones potenciales en estrategias de tratamiento del cáncer de hígado .
Inhibición de la elastasa de neutrófilos humanos
El compuesto también se ha utilizado como un nuevo andamiaje en la investigación dirigida a la elastasa de neutrófilos humanos (HNE). La HNE es una enzima implicada en varias enfermedades inflamatorias, y su inhibición puede ser beneficiosa para el tratamiento de afecciones como la enfermedad pulmonar obstructiva crónica (EPOC) y la fibrosis quística .
Mecanismo De Acción
Target of Action
The primary target of 6-Methoxy-1H-Pyrrolo[2,3-b]Pyridine-3-Carboxylic Acid is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . 6-Methoxy-1H-Pyrrolo[2,3-b]Pyridine-3-Carboxylic Acid inhibits this process, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Safety and Hazards
The safety information available indicates that “6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid” is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
The research on 1H-pyrrolo[2,3-b]pyridine derivatives, including “6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid”, is ongoing, with the aim of developing a class of these derivatives targeting FGFR with development prospects . The compound with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .
Análisis Bioquímico
Biochemical Properties
6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. For instance, it has shown potent inhibitory activity against fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3), which are crucial in cell proliferation and differentiation . The interaction with these receptors involves binding to the extracellular ligand-binding domains, leading to inhibition of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt .
Cellular Effects
The effects of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer 4T1 cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, indicating its potential as an anti-metastatic agent . The compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function.
Molecular Mechanism
At the molecular level, 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid exerts its effects through several mechanisms. It binds to the FGFRs, preventing their dimerization and autophosphorylation, which are essential for the activation of downstream signaling pathways . This inhibition leads to a decrease in cell proliferation and an increase in apoptosis. Additionally, the compound may interact with other biomolecules, such as enzymes involved in metabolic pathways, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid have been studied over time. The compound has shown stability under various conditions, maintaining its inhibitory activity against FGFRs over extended periods . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and migration, with minimal degradation observed .
Dosage Effects in Animal Models
The effects of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and metastasis without significant toxicity . At higher doses, some adverse effects, such as weight loss and mild organ toxicity, have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects.
Metabolic Pathways
6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism may also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution can affect its accumulation in target tissues, influencing its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules, contributing to its overall biochemical effects .
Propiedades
IUPAC Name |
6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-7-3-2-5-6(9(12)13)4-10-8(5)11-7/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFJBHAQLNGXJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301214883 | |
| Record name | 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301214883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190317-61-3 | |
| Record name | 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190317-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301214883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1'-[(tert-Butoxycarbonyl)amino]-1,1'-bi(cyclopropyl)-1-carboxylic acid](/img/structure/B1457651.png)

![[1-(Difluoromethyl)cyclobutyl]methanol](/img/structure/B1457655.png)



![8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1457661.png)

